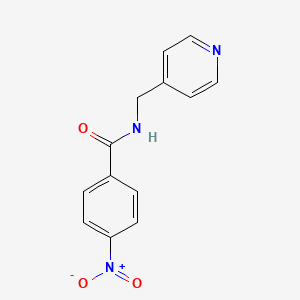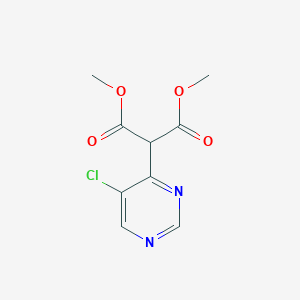
5-Fluoro-2-hydroxybenzenesulfonamide
Descripción general
Descripción
5-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a hydroxyl group attached to it, along with a sulfonamide group .Aplicaciones Científicas De Investigación
Decomposition Study
- Kinetic and Isotopic Analysis: The decomposition of N-hydroxybenzenesulfonamide derivatives, including those with fluorine substituents, was studied in an alkaline solution. This research, focusing on the decomposition rates and thermodynamics, provides insight into the chemical behavior of these compounds (Bonner & Ko, 1992).
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamic Simulation: Studies have utilized derivatives of 5-Fluoro-2-hydroxybenzenesulfonamide to investigate their effectiveness in inhibiting corrosion of iron. These simulations offer insights into the interaction of these compounds with metal surfaces, crucial for industrial applications (Kaya et al., 2016).
COX-2 Inhibitor Research
- Selective Inhibition of Enzymes: Research on derivatives of this compound, such as fluoro-benzenesulfonamide, has shown their potential as selective COX-2 inhibitors. This is significant in developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer Research
- Aminothiazole-Paeonol Derivatives: Studies have synthesized and evaluated aminothiazole-paeonol derivatives, including those with 5-fluoro-benzenesulfonamide, for their anticancer potential. These compounds have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Tsai et al., 2016).
HNO Donation in Biological pH
- Piloty's Acid Derivatives Study: Research on Piloty's acid (N-hydroxybenzenesulfonamide) derivatives, including fluoro-derivatives, highlighted their role in HNO (azanone) donation in biological systems. This is crucial for understanding their therapeutic and biological activities (Sirsalmath et al., 2013).
Carbonic Anhydrase Inhibition
- Fluorine NMR Studies: Fluorine NMR techniques have been applied to study the complexes formed between fluoro-benzenesulfonamide derivatives and carbonic anhydrases. This research provides insights into the binding and inhibition mechanisms of these compounds, which are crucial for drug design (Dugad et al., 1989).
Sterically Demanding Electrophilic Reagents
- N-Fluoro-benzenesulfonimide Use: The use of N-fluoro-benzenesulfonimide derivatives in synthetic chemistry, especially in enantioselective fluorination, has been explored. This highlights the utility of fluoro-benzenesulfonamide derivatives in organic synthesis (Yasui et al., 2011).
Direcciones Futuras
While specific future directions for 5-Fluoro-2-hydroxybenzenesulfonamide are not available, fluorinated compounds are being extensively studied for their potential applications in medicine . For instance, non-coding RNAs are being investigated for their role in determining patient response to fluorouracil, a fluorinated compound .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as 5-fluorouracil, primarily target the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, making it a common target for many anticancer drugs .
Mode of Action
Based on the mechanism of similar compounds, it’s plausible that it might inhibit its target enzyme, thereby interrupting dna synthesis . This interruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Similar compounds like 5-fluorouracil are known to affect pathways related to dna synthesis and repair . By inhibiting thymidylate synthase, these compounds can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .
Pharmacokinetics
For instance, 5-fluorouracil has an oral bioavailability of approximately 28 to 100% . It’s also known that the coadministration of certain compounds can significantly increase the bioavailability of similar drugs .
Result of Action
Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells . This is primarily due to the disruption of DNA synthesis, which is critical for cell division .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the target cells .
Análisis Bioquímico
Biochemical Properties
Sulfonamides, a group of compounds to which 5-Fluoro-2-hydroxybenzenesulfonamide belongs, are known to interact with various enzymes and proteins . For instance, carbonic anhydrase, a zinc-containing metalloenzyme, binds primary sulfonamides with high affinity, forming a coordination bond between the negatively charged amino group and the zinc ion .
Cellular Effects
The cellular effects of this compound are not well-documented. Studies on similar compounds suggest potential effects on cell function. For instance, 5-fluoro-2-oxindole, a related compound, has been shown to inhibit neuropathic pain and modulate various cellular behaviors, including cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Molecular Mechanism
Based on the known interactions of sulfonamides with carbonic anhydrase, it is possible that this compound may exert its effects at the molecular level through similar interactions .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on related compounds suggest that the effects of these compounds can change over time .
Dosage Effects in Animal Models
Studies on related compounds, such as 5-fluoro-2-oxindole, have shown that the effects of these compounds can vary with dosage .
Metabolic Pathways
Studies on related compounds, such as PB-22 and 5F-PB-22, suggest that these compounds are metabolized primarily through ester hydrolysis, yielding a variety of metabolites .
Propiedades
IUPAC Name |
5-fluoro-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFWYFSEGBWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536788 | |
| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82020-55-1 | |
| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)
![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)
![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)







![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)
